molecular formula C10H11NO4 B1624296 4-[(Methoxyacetyl)amino]benzoic acid CAS No. 54057-65-7

4-[(Methoxyacetyl)amino]benzoic acid

Cat. No. B1624296
CAS RN: 54057-65-7
M. Wt: 209.2 g/mol
InChI Key: QKEARDCGZKOBMV-UHFFFAOYSA-N
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Description

4-[(Methoxyacetyl)amino]benzoic acid is a compound with the CAS Number: 54057-65-7 and a molecular weight of 209.2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 4-[(Methoxyacetyl)amino]benzoic acid is represented by the linear formula C10H11NO4 . The InChI Code for this compound is 1S/C10H11NO4/c1-15-6-9(12)11-8-4-2-7(3-5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) .


Physical And Chemical Properties Analysis

4-[(Methoxyacetyl)amino]benzoic acid is a solid substance at room temperature .

Scientific Research Applications

Polyaniline Doping

Polyaniline doped with benzoic acid and its substituted derivatives, including 2-methoxybenzoic acid, shows significant conductivity enhancements. This research demonstrates the utility of benzoic acid derivatives in modifying the electrical properties of conducting polymers, which could be relevant for applications in electronic devices (Amarnath & Palaniappan, 2005).

Oligonucleotide Synthesis

Methoxyacetyl (mac) protective groups, which are structurally related to 4-[(Methoxyacetyl)amino]benzoic acid, have been successfully applied in the synthesis of oligonucleotides. This showcases the role of such compounds in facilitating the synthesis of complex biomolecules, potentially aiding in genetic research and drug development (Schulhof, Molko, & Teoule, 1987).

Membrane Bioreactor Technology

Research involving the treatment of herbicides with structures related to 4-[(Methoxyacetyl)amino]benzoic acid using membrane bioreactor (MBR) technology demonstrates the potential for these compounds in environmental cleanup and wastewater treatment. This study specifically focuses on the degradation of phenoxyacetic and benzoic acid herbicides (Ghoshdastidar & Tong, 2013).

Antibacterial and Antifungal Activities

Several benzoic acid derivatives, including those with methoxy groups, have been evaluated for their antibacterial and antifungal activities. These compounds, by virtue of their structural features, could serve as leads or models for the development of new antimicrobial agents, highlighting the potential medicinal applications of such derivatives (Parekh et al., 2005).

Biosynthesis of Natural Products

The biosynthesis of natural products derived from 3-amino-5-hydroxy benzoic acid (3,5-AHBA), a compound structurally related to 4-[(Methoxyacetyl)amino]benzoic acid, underscores the role of these compounds in the natural production of pharmacologically active substances. This research area explores the genetic and enzymatic pathways leading to complex molecules with significant biological activities (Kang, Shen, & Bai, 2012).

Safety And Hazards

While specific safety and hazard information for 4-[(Methoxyacetyl)amino]benzoic acid is not available, it’s generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

4-[(2-methoxyacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-6-9(12)11-8-4-2-7(3-5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEARDCGZKOBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429296
Record name 4-[(2-methoxyacetyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Methoxyacetyl)amino]benzoic acid

CAS RN

54057-65-7
Record name 4-[(2-methoxyacetyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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